7-Hexadecyne, 16,16-dimethoxy- is a chemical compound with the molecular formula . It is characterized by its long hydrocarbon chain and two methoxy groups attached to the sixteenth carbon. This compound is part of the alkyne family, which includes hydrocarbons containing at least one carbon-carbon triple bond. The presence of methoxy groups can influence the compound's reactivity and solubility, making it of interest in various chemical applications. Its molecular weight is approximately 282.46 g/mol, and it has a boiling point around 354.7 °C at standard atmospheric pressure .
The chemical behavior of 7-Hexadecyne, 16,16-dimethoxy- is influenced by the presence of the alkyne functional group and the methoxy substituents. Typical reactions include:
These reactions make 7-Hexadecyne, 16,16-dimethoxy- a versatile building block in organic synthesis.
Further studies are necessary to elucidate the specific biological effects of 7-Hexadecyne, 16,16-dimethoxy-.
Several synthetic routes can be employed to produce 7-Hexadecyne, 16,16-dimethoxy-. Common methods include:
These methods highlight the compound's synthetic versatility and potential for modification.
7-Hexadecyne, 16,16-dimethoxy- finds applications in various fields:
The compound's stability and reactivity make it a candidate for further exploration in these areas.
Interaction studies involving 7-Hexadecyne, 16,16-dimethoxy- focus on its reactivity with other chemical species. Notable interactions include:
Understanding these interactions is crucial for harnessing its full potential in various applications.
7-Hexadecyne, 16,16-dimethoxy- shares structural similarities with several other compounds. Below are comparisons highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-Hexadecyn-1-ol | C₁₆H₃₄O | Contains a hydroxyl group instead of methoxy groups. |
| (Z)-16-Hexadecenoic acid | C₁₆H₃₂O₂ | Unsaturated fatty acid without alkynes. |
| Hexadecane | C₁₆H₃₄ | Saturated hydrocarbon without functional groups. |
| 9-Hexadecynal dimethyl acetal | C₁₈H₃₄O₂ | Contains an aldehyde group instead of an alkyne. |
The presence of two methoxy groups distinguishes 7-Hexadecyne, 16,16-dimethoxy- from other similar compounds, potentially affecting its reactivity and solubility characteristics compared to its analogs.
This detailed overview provides insight into the structural attributes, reactivity patterns, and potential applications of 7-Hexadecyne, 16,16-dimethoxy-, establishing its significance in organic chemistry and related fields.
7-Hexadecyne, 16,16-dimethoxy- is a long-chain alkyne with methoxy groups positioned at the terminal carbon atoms. Its systematic IUPAC name reflects the triple bond at the seventh carbon and the methoxy groups at the sixteenth position. Key identifiers include:
Alternative names for this compound include 1,1-dimethoxy-7-hexadecyne and 7-hexadecyne-16,16-dimethoxy . The structural uniqueness arises from the juxtaposition of a terminal alkyne (–C≡CH) and two methoxy (–OCH₃) groups, which influence both reactivity and physical properties.
The synthesis of 7-hexadecyne, 16,16-dimethoxy- aligns with advancements in alkyne functionalization during the late 20th century. While no specific discovery timeline is documented, its preparation likely emerged from methodologies involving:
The compound’s development underscores the demand for structurally complex alkynes in polymer science and catalysis, where terminal groups modulate electronic and steric effects .
7-Hexadecyne, 16,16-dimethoxy- occupies a niche in alkyne chemistry due to its dual functional groups:
Shorter analogues like 7,7-dimethoxy-1-heptyne (CAS 60090-80-4) exhibit similar reactivity but differ in physical properties due to reduced chain length :
| Property | 7-Hexadecyne, 16,16-dimethoxy- | 7,7-Dimethoxy-1-heptyne |
|---|---|---|
| Molecular Formula | C₁₈H₃₄O₂ | C₉H₁₆O₂ |
| Boiling Point | Not reported | Not reported |
| Solubility | Likely polar solvents | Polar solvents |
The extended carbon chain in 7-hexadecyne, 16,16-dimethoxy- increases hydrophobicity, making it suitable for lipid bilayer studies or as a surfactant modifier.
The synthesis of 7-Hexadecyne, 16,16-dimethoxy- (molecular formula C₁₈H₃₄O₂, CAS number 71487-15-5) represents a significant challenge in organic synthesis due to the presence of both an internal alkyne functionality and a dimethyl acetal protecting group [1]. This compound, with a molecular weight of 282.46 grams per mole and a boiling point of 354.7°C at 760 millimeters of mercury, requires sophisticated synthetic approaches that can accommodate both functional groups while maintaining selectivity and efficiency [1].
The alkylation of alkyne anions represents one of the most fundamental and widely utilized methods for constructing carbon-carbon bonds in alkyne synthesis [6]. This methodology involves the deprotonation of terminal alkynes to generate highly nucleophilic acetylide anions, which subsequently undergo nucleophilic substitution reactions with appropriate electrophiles [6].
The mechanism of alkyne anion formation begins with the treatment of terminal alkynes with strong bases such as sodium amide, sodium hydride, or lithium diisopropylamide [6]. Terminal alkynes exhibit enhanced acidity compared to alkenes and alkanes, with typical pKa values around 25, making them susceptible to deprotonation by these strong bases [23]. The resulting acetylide anions are both strong bases and excellent nucleophiles, enabling their participation in nucleophilic substitution reactions [6].
For the synthesis of 7-Hexadecyne, 16,16-dimethoxy-, the alkylation approach would involve the sequential alkylation of a suitable terminal alkyne precursor [34]. The first alkylation step could utilize the sodium salt of a shorter-chain terminal alkyne, such as hexyne, followed by treatment with an appropriately functionalized alkyl halide containing the dimethoxy acetal functionality [34]. The reaction proceeds through an SN2 mechanism, which restricts the use of this methodology to primary alkyl halides and methyl halides [6] [34].
The selectivity of alkyne anion alkylation is governed by several factors. Primary alkyl halides are preferred substrates because acetylide anions are sufficiently basic to promote elimination reactions with secondary and tertiary halides rather than substitution [6] [34]. This limitation necessitates careful substrate selection and reaction design when targeting internal alkynes with complex substitution patterns [6].
Reaction conditions for alkyne anion alkylation typically involve aprotic solvents such as tetrahydrofuran or liquid ammonia, with temperatures ranging from room temperature to 50°C [6]. The mild conditions and high functional group tolerance make this methodology particularly attractive for the synthesis of complex molecules bearing sensitive functionalities [6].
Catalytic coupling reactions have revolutionized alkyne synthesis by providing efficient methods for constructing carbon-carbon bonds under mild conditions with excellent functional group compatibility [7] [12]. These reactions utilize transition metal catalysts to facilitate the coupling of alkyne substrates with various organic halides or organometallic reagents [12] [13].
The Sonogashira coupling reaction stands as one of the most significant catalytic methods for alkyne synthesis [12]. This reaction employs a cooperative catalyst system consisting of palladium and copper catalysts working in conjunction with a base, typically triethylamine [12]. The mechanism involves the palladium catalyst facilitating the coupling between aryl halides or vinyl halides and terminal alkynes [12]. The reaction proceeds through oxidative addition of the organic halide to the palladium center, followed by transmetalation with the copper acetylide intermediate and subsequent reductive elimination to form the desired alkyne product [12].
For 7-Hexadecyne, 16,16-dimethoxy- synthesis, the Sonogashira reaction could be employed by coupling an appropriately functionalized aryl halide bearing the dimethoxy acetal group with a terminal alkyne precursor [12]. The reaction typically achieves yields of 80-95% under optimized conditions, with reaction temperatures of 60-80°C in polar aprotic solvents such as dimethylformamide [12].
The Suzuki-Miyaura coupling represents another powerful catalytic approach for alkyne synthesis [13]. This palladium-catalyzed reaction couples organoborane compounds with organic halides under basic conditions [13]. The reaction exhibits excellent functional group tolerance and can accommodate both electron-rich and electron-poor substrates [13]. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, similar to other palladium-catalyzed cross-coupling reactions [13].
Cobalt-catalyzed coupling reactions have emerged as valuable alternatives to traditional palladium-based methods [7]. These reactions utilize cobalt complexes to facilitate the coupling of organic halides with alkynes, offering distinct advantages in terms of cost and substrate scope [7]. The cobalt-catalyzed approach can achieve yields of 60-80% under optimized conditions, with reaction temperatures typically ranging from 80-120°C [7].
Recent developments in catalytic coupling methodology have focused on the development of stereo-divergent functionalization strategies [10] [11]. These approaches enable the selective formation of either E- or Z-alkene products through careful control of reaction conditions and catalyst selection [10] [11]. The use of dual-catalytic systems combining transition metal catalysis with photoredox catalysis has shown particular promise for achieving high levels of stereochemical control [10] [11].
The introduction of methoxy groups into organic molecules represents a critical aspect of synthetic methodology, particularly for compounds containing acetal functionalities such as 7-Hexadecyne, 16,16-dimethoxy- [16] [18]. The dimethyl acetal functionality serves both as a protecting group for aldehyde functionality and as a key structural element in various bioactive compounds [20] [25].
Methoxy group introduction can be achieved through several distinct methodologies, each with specific advantages and limitations [16] [18]. The most direct approach involves nucleophilic substitution reactions using methoxide anions as nucleophiles [16]. This methodology requires the presence of suitable leaving groups, such as halides or tosylates, and typically proceeds through SN2 mechanism for primary substrates [16].
The Williamson ether synthesis represents a classical approach for methoxy group introduction [19]. This reaction involves the treatment of alcohols or phenols with methyl iodide in the presence of a strong base [19]. The reaction proceeds under mild conditions and typically achieves yields of 70-95% [19]. The methodology exhibits excellent functional group tolerance and can be applied to complex substrates bearing multiple functional groups [19].
Acetal formation from aldehydes represents a specialized approach for introducing dimethoxy functionality [20] [29]. This reaction involves the treatment of aldehydes with methanol in the presence of acid catalysts [20] [29]. The mechanism proceeds through nucleophilic addition of methanol to the carbonyl group, followed by elimination of water and addition of a second equivalent of methanol [20] [29]. The reaction is reversible and can be driven to completion by removal of water or use of excess methanol [20] [29].
Recent developments in acetal formation methodology have demonstrated that the reaction can proceed efficiently with catalytic amounts of acid (as low as 0.1 mol%) without the need for water removal [20] [29]. This finding represents a significant advancement in synthetic methodology, as traditional approaches required stringent anhydrous conditions [20] [29]. The improved methodology exhibits broad substrate scope and excellent yields (75-95%) under mild reaction conditions [20] [29].
The selective cleavage of methoxy protecting groups represents an important aspect of synthetic methodology [16] [24]. This process typically involves the use of radical hydrogen abstraction reactions or oxidative conditions to selectively remove methoxy groups in the presence of other functionalities [16] [24]. The methodology has found particular application in carbohydrate chemistry and the synthesis of complex natural products [16] [24].
Stereochemical control in alkyne synthesis represents a fundamental challenge, particularly for compounds containing multiple stereocenters or geometric isomers [10] [11]. The development of stereo-divergent functionalization methods has emerged as a key area of research, enabling the selective formation of either E- or Z-alkene products from alkyne precursors [10] [11].
Recent advances in stereochemical control have focused on the development of dual-catalytic systems that combine transition metal catalysis with photoredox catalysis [10] [11]. These systems enable unprecedented levels of stereochemical control by modulating the reaction pathway through careful selection of catalysts and reaction conditions [10] [11]. The photoinduced dual-catalytic approach utilizes nickel hydride catalysis combined with photoredox catalysis to achieve stereodivergent hydrogenation of alkynes [10] [11].
The mechanism of stereo-divergent alkyne functionalization involves several key steps, including photo-induced formation of metal hydride species, syn-hydro-metalation of the alkyne, and subsequent isomerization processes [10] [11]. The final stereochemical outcome is determined by the rate of protonolysis, which can be modulated by varying the pKa of alcohol additives used in the reaction [10] [11].
Cobalt-catalyzed systems have shown particular promise for achieving stereochemical control in alkyne transformations [11]. A bis-pyridyl diamine cobalt complex has been developed that enables stereo-divergent semi-hydrogenation of alkynes with excellent stereoselectivity [11]. The system utilizes diphenylsilane and water as hydride sources and can switch stereoselectivity between E- and Z-alkenes by modulating the water concentration [11].
The iterative approach to polyene and polyyne synthesis represents another important aspect of stereochemical control [11]. This methodology enables complete stereocontrol in the formation of both E- and Z-olefins from terminal alkynes through a series of high-yielding carbon-carbon bond couplings followed by stereospecific alkyne reductions [11].
Alkyne metathesis reactions have shown limited stereochemical control compared to other methodologies [14]. The mechanism involves metallacyclobutadiene intermediates that undergo redistribution to form new carbon-carbon triple bonds [14]. While this approach is valuable for constructing complex alkyne architectures, the stereochemical control is primarily determined by the thermodynamic stability of the products rather than kinetic selectivity [14].
The synthesis of 7-Hexadecyne, 16,16-dimethoxy- can be approached through multiple synthetic routes, each offering distinct advantages and limitations in terms of efficiency, selectivity, and scalability [31]. A comprehensive analysis of these routes reveals significant variations in overall yield, reaction time, cost factors, and practical considerations [31].
| Synthetic Route | Steps | Overall Yield (%) | Time (hours) | Cost Factor | Scalability | Selectivity |
|---|---|---|---|---|---|---|
| Route A: Alkylation then Acetal Formation | 4 | 45-65 | 12-18 | Low | Excellent | Good |
| Route B: Sonogashira then Functionalization | 3 | 55-75 | 8-12 | Medium | Good | Excellent |
| Route C: Metathesis then Protection | 4 | 40-60 | 15-20 | High | Limited | Moderate |
| Route D: Direct Coupling Approach | 2 | 60-80 | 6-10 | Medium | Good | Good |
Route A, involving sequential alkylation of alkyne anions followed by acetal formation, offers excellent scalability and low cost but requires multiple steps that impact overall efficiency [6] [20]. The methodology is well-established and utilizes readily available reagents, making it attractive for industrial applications [6] [20]. However, the restriction to primary alkyl halides in the alkylation step may limit substrate scope [6].
Route B, employing Sonogashira coupling followed by functionalization, provides excellent selectivity and good overall yields [12]. The palladium-catalyzed approach exhibits superior functional group tolerance and can accommodate complex substrates [12]. The moderate cost and good scalability make this route attractive for both laboratory and industrial synthesis [12].
Route C, utilizing alkyne metathesis followed by protection strategies, shows moderate selectivity and limited scalability due to the specialized catalysts required [14]. The molybdenum and tungsten alkylidyne complexes used in metathesis reactions are expensive and require stringent reaction conditions [14]. While this route can provide access to unique structural motifs, the practical limitations restrict its widespread application [14].
Route D, representing direct coupling approaches, offers the shortest reaction sequence and good overall yields [35]. The reduced number of synthetic steps minimizes material losses and simplifies purification procedures [35]. However, the requirement for specialized coupling partners may increase overall cost and complexity [35].
The selection of optimal synthetic routes must consider multiple factors beyond simple yield calculations [31]. Reinforcement learning approaches have been developed to optimize reaction route selection based on large datasets of organic and synthetic biological reactions [31]. These computational methods can identify near-optimal synthetic pathways by evaluating multiple criteria simultaneously [31].
Environmental considerations play an increasingly important role in route selection [31]. Green chemistry principles favor routes that minimize waste generation, utilize renewable feedstocks, and avoid hazardous reagents [31]. The development of sustainable catalytic systems and the use of water as a hydrogen source represent important advances in environmentally conscious synthesis [10] [11].
The functional group compatibility of different synthetic routes varies significantly [12] [13]. Palladium-catalyzed coupling reactions generally exhibit excellent tolerance for diverse functional groups, including esters, amides, and protected alcohols [12] [13]. In contrast, alkyne anion alkylation may be incompatible with acidic functionalities or electrophilic groups [6].
7-Hexadecyne, 16,16-dimethoxy- represents a unique class of organic compounds combining alkyne functionality with acetal protection. The compound is characterized by its Chemical Abstracts Service registry number 71487-15-5 and molecular formula C₁₈H₃₄O₂ [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 16,16-dimethoxyhexadec-7-yne, reflecting the presence of a carbon-carbon triple bond at the seventh position and two methoxy groups attached to the terminal carbon atom [2] [3].
The molecular architecture features a linear sixteen-carbon alkyne backbone with the triple bond positioned between carbons 7 and 8, creating significant structural rigidity in this region [1]. The terminal carbon bears two methoxy substituents (-OCH₃), forming an acetal functional group that provides chemical stability and influences the compound's physicochemical properties [1] [2]. This configuration results in a molecular weight of 282.46 grams per mole and an exact mass of 282.256 atomic mass units [1] [2].
| Property | Value |
|---|---|
| CAS Registry Number | 71487-15-5 |
| Molecular Formula | C₁₈H₃₄O₂ |
| Molecular Weight (g/mol) | 282.46 |
| IUPAC Name | 16,16-dimethoxyhexadec-7-yne |
| SMILES | CCCCCCC#CCCCCCCCC(OC)OC |
| InChI | InChI=1S/C18H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19-2)20-3/h18H,4-8,11-17H2,1-3H3 |
| InChIKey | FKCMNLGIGILRHT-UHFFFAOYSA-N |
The Simplified Molecular Input Line Entry System representation (CCCCCCC#CCCCCCCCC(OC)OC) demonstrates the linear arrangement of the carbon chain with the characteristic triple bond notation (#) and the terminal acetal group [2] [3]. The International Chemical Identifier string provides unambiguous structural identification, while the corresponding InChIKey serves as a unique molecular fingerprint for database searches and computational applications [2].
The compound's structural features include sp-hybridized carbons at positions 7 and 8, creating a linear geometry with bond angles of approximately 180 degrees [4]. This arrangement contributes to the molecule's rod-like conformation and influences its physical properties, particularly its ability to pack efficiently in crystalline states [4].
The infrared spectroscopic profile of 7-Hexadecyne, 16,16-dimethoxy- exhibits characteristic absorption bands that confirm the presence of both alkyne and acetal functional groups. The carbon-carbon triple bond stretch appears as a diagnostic absorption in the range of 2100-2260 cm⁻¹, which is particularly distinctive as few organic compounds show absorption in this region [5] [6] [7]. The intensity of this band may vary depending on the symmetry of the alkyne substitution pattern [5].
The acetal functionality contributes several characteristic absorptions to the infrared spectrum. The carbon-hydrogen stretching vibrations of the methoxy groups appear in the region of 2850-2960 cm⁻¹, overlapping with the alkyl carbon-hydrogen stretches of the hydrocarbon chain [8] [9]. The carbon-oxygen stretching vibrations of the acetal group manifest in the range of 1000-1300 cm⁻¹, providing additional confirmation of the dimethoxy substitution [9].
| Technique | Expected Range/Value |
|---|---|
| IR Spectroscopy - C≡C stretch | 2100-2260 cm⁻¹ |
| IR Spectroscopy - C-H stretch (methoxy) | 2850-2960 cm⁻¹ |
| IR Spectroscopy - C-O stretch (acetal) | 1000-1300 cm⁻¹ |
| ¹H NMR - Alkyne protons | δ 1.7-3.1 ppm |
| ¹H NMR - Methoxy protons | δ 3.3-3.8 ppm |
| ¹³C NMR - Alkyne carbons | δ 65-85 ppm |
| Mass Spectrometry - Molecular ion | m/z 282 |
| Mass Spectrometry - Base peak | m/z 251 [M-OCH₃]⁺ |
The proton nuclear magnetic resonance spectrum of 7-Hexadecyne, 16,16-dimethoxy- displays distinctive chemical shifts reflecting the unique electronic environments within the molecule. The alkyne protons, when present in terminal alkyne analogues, typically resonate in the range of δ 1.7-3.1 ppm, appearing as relatively shielded signals due to the cylindrical electron density around the carbon-carbon triple bond [4]. This shielding effect results from the circulation of π-electrons in the external magnetic field, creating a diamagnetic environment [4].
The methoxy protons of the acetal group exhibit characteristic chemical shifts in the range of δ 3.3-3.8 ppm, appearing as singlets due to the absence of adjacent protons [10] [9]. The multiplicity and integration patterns provide valuable information about the symmetry and substitution pattern of the acetal functionality [10].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the alkyne carbons resonating in the distinctive region of δ 65-85 ppm, characteristic of sp-hybridized carbons [4]. The acetal carbon appears significantly downfield, typically around δ 100-105 ppm, due to the deshielding effect of the two adjacent oxygen atoms [10] [9].
Mass spectrometric analysis of 7-Hexadecyne, 16,16-dimethoxy- provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 282, corresponding to the intact molecule [1] [2]. The base peak typically occurs at m/z 251, resulting from the loss of a methoxy radical [M-OCH₃]⁺, which represents a characteristic fragmentation pathway for acetal-containing compounds [10].
Additional fragmentation patterns include the loss of methanol (m/z 250) and sequential methoxy eliminations, providing structural confirmation and enabling differentiation from isomeric compounds. The fragmentation behavior reflects the relative stability of the alkyne functionality compared to the more labile acetal group under electron impact conditions [10].
The thermal stability of 7-Hexadecyne, 16,16-dimethoxy- is influenced by the presence of both alkyne and acetal functional groups, each contributing distinct thermal characteristics. The compound exhibits a boiling point of 354.7°C at standard atmospheric pressure (760 mmHg) [1], which is notably higher than the corresponding saturated hydrocarbon hexadecane (287°C) [11]. This elevation in boiling point is attributed to increased molecular polarizability and enhanced intermolecular forces resulting from the triple bond and methoxy substituents [1] [12].
The compound demonstrates thermal stability up to approximately 300°C, beyond which decomposition pathways become thermodynamically favorable [14]. The acetal functionality represents the thermally labile component of the molecule, with methoxy groups potentially undergoing elimination reactions at elevated temperatures [14] [15]. The alkyne moiety exhibits greater thermal stability, with carbon-carbon triple bonds typically requiring temperatures exceeding 350°C for significant decomposition [16] [17].
| Parameter | 7-Hexadecyne, 16,16-dimethoxy- | Reference Compound (Hexadecane) |
|---|---|---|
| Boiling Point (°C) | 354.7 | 287 |
| Flash Point (°C) | 109 | 136 |
| Thermal Stability Range (°C) | Stable up to ~300 | Stable up to ~250 |
| Decomposition Temperature (°C) | >350 | >280 |
| Phase Transition Type | Liquid-Gas | Solid-Liquid-Gas |
The flash point of 7-Hexadecyne, 16,16-dimethoxy- is recorded as 109°C [1], indicating the minimum temperature at which the compound can form an ignitable mixture with air under standard conditions. This relatively low flash point compared to the boiling point suggests significant vapor pressure at elevated temperatures, which has implications for handling and storage requirements [1].
The enthalpic behavior of the compound during phase transitions reflects the interplay between intermolecular forces and molecular structure. The presence of methoxy groups contributes to dipole-dipole interactions, while the extended hydrocarbon chain provides van der Waals forces [1]. The alkyne functionality introduces additional polarizability, enhancing London dispersion forces compared to saturated analogues [12].
Thermal decomposition kinetics of 7-Hexadecyne, 16,16-dimethoxy- likely follow a multi-step mechanism, with initial deprotection of the acetal group occurring at lower temperatures than alkyne decomposition [18] [16]. The activation energy for thermal decomposition is expected to be in the range of 200-250 kJ/mol, based on analogous acetal-containing compounds [18].
The temperature-dependent vapor pressure behavior follows the Clausius-Clapeyron relationship, with significant volatility observed above 200°C. This thermal behavior impacts both analytical characterization methods and potential synthetic applications requiring elevated temperatures [19].
The solubility behavior of 7-Hexadecyne, 16,16-dimethoxy- in aqueous systems is dominated by its highly lipophilic character, as indicated by the calculated logarithm of the partition coefficient (LogP) value of 5.31 [1]. This elevated LogP value suggests extremely limited water solubility, with predicted concentrations below 0.1 mg/mL at standard temperature and pressure conditions [20].
The poor aqueous solubility results from the extended hydrocarbon chain and the predominance of nonpolar interactions over the limited polar character contributed by the terminal methoxy groups [1] [21]. The polar surface area of 18.46 Ų represents a small fraction of the total molecular surface, insufficient to overcome the hydrophobic interactions of the sixteen-carbon alkyne backbone [1] [22].
| Solvent System | Predicted Solubility | Basis |
|---|---|---|
| Water | Insoluble (<0.1 mg/mL) | High LogP value (5.31) |
| Methanol | Slightly soluble | Limited polar interaction |
| Ethanol | Slightly soluble | Limited polar interaction |
| Chloroform | Soluble | Nonpolar nature |
| Hexane | Highly soluble | Hydrocarbon affinity |
| Benzene | Soluble | Aromatic compatibility |
| Diethyl ether | Soluble | Ether compatibility |
| Octanol | Highly soluble | Lipophilic character |
The compound exhibits excellent solubility in nonpolar and moderately polar organic solvents, consistent with its hydrocarbon nature and alkyne functionality [12] [21]. In hexane and other aliphatic hydrocarbons, the compound demonstrates high solubility due to favorable van der Waals interactions and similar polarizability characteristics [8] [23].
Aromatic solvents such as benzene provide good solubility through π-π interactions with the alkyne functionality and favorable dispersion forces with the aliphatic chain [8]. Chlorinated solvents offer excellent dissolution properties due to their intermediate polarity and ability to accommodate both the nonpolar hydrocarbon backbone and the polar acetal functionality [8].
The phase behavior of 7-Hexadecyne, 16,16-dimethoxy- is characterized by a liquid state at room temperature, with no reported melting point data suggesting either a very low melting point or an amorphous solid state at standard conditions [1] [24]. This behavior is consistent with the irregular molecular packing imposed by the alkyne functionality and the bulky terminal acetal group [11].
The compound undergoes a direct liquid-to-gas phase transition upon heating, with the boiling point representing the primary phase change observed under normal atmospheric conditions [1] [25]. The absence of a well-defined melting point may result from the molecular asymmetry and the presence of multiple functional groups preventing efficient crystalline packing [26] [11].
Temperature-dependent density measurements show typical organic liquid behavior, with the density of 0.877 g/cm³ at 25°C [1] indicating a specific gravity less than water. This density value reflects the contribution of the alkyne functionality and the presence of oxygen atoms, which provide a density intermediate between pure hydrocarbons and more highly oxygenated compounds [1].